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Compound of Interest

Compound Name: Prexasertib dimesylate

Cat. No.: B2400460 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Executive Summary
Prexasertib dimesylate (LY2606368 dimesylate) is a potent, selective, and ATP-competitive

second-generation small molecule inhibitor of checkpoint kinase 1 (CHK1) with additional

activity against checkpoint kinase 2 (CHK2). By abrogating the DNA damage response (DDR)

checkpoints, Prexasertib induces replication catastrophe and subsequent apoptosis in cancer

cells, particularly those with high levels of replication stress or defects in other DNA repair

pathways. This technical guide provides a comprehensive overview of Prexasertib
dimesylate, including its mechanism of action, physicochemical properties, preclinical and

clinical data, and detailed experimental protocols for its evaluation.

Physicochemical Properties
Prexasertib dimesylate is the dimethanesulfonate salt of Prexasertib.
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Property Value

Chemical Name

5-((5-(2-(3-aminopropoxy)-6-

methoxyphenyl)-1H-pyrazol-3-

yl)amino)pyrazine-2-carbonitrile

dimethanesulfonate[1]

Synonyms LY2606368 dimesylate[2]

CAS Number 1234015-58-7[1]

Molecular Formula C20H27N7O8S2[1]

Molecular Weight 557.60 g/mol [1]

Appearance Solid Powder[1]

Solubility
DMSO: 100 mg/mL (179.34 mM), H2O: 50

mg/mL (89.67 mM) (requires sonication)[1]

InChI Key HXYBEKZGRNUTBN-UHFFFAOYSA-N[1]

Mechanism of Action
Prexasertib is a potent inhibitor of CHK1, a critical serine/threonine kinase that regulates the

cellular response to DNA damage and replication stress.[3] In a healthy cell, DNA damage

activates kinases like ATM and ATR, which in turn activate CHK1. Activated CHK1 then

phosphorylates and inactivates CDC25 phosphatases, leading to the inhibition of cyclin-

dependent kinases (CDKs) and subsequent cell cycle arrest in the S and G2/M phases.[3] This

pause allows time for DNA repair.

Prexasertib, by inhibiting CHK1, prevents this cell cycle arrest.[3] Cancer cells, which often

have a defective G1 checkpoint and are under high replicative stress, are particularly

dependent on the S and G2/M checkpoints for survival. Inhibition of CHK1 by Prexasertib in

these cells leads to the accumulation of DNA damage, collapse of replication forks, and

premature entry into mitosis, a process termed "replication catastrophe," which ultimately

results in apoptotic cell death.[2][4] A key pharmacodynamic marker of Prexasertib activity is

the induction of the DNA double-strand break marker, phosphorylated H2AX (γH2AX).
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Caption: Prexasertib's mechanism of action on the CHK1 signaling pathway.

Preclinical Data
In Vitro Activity
Prexasertib demonstrates potent inhibitory activity against CHK1 and a panel of other kinases.

It exhibits broad antiproliferative activity across various cancer cell lines.

Table 1: Kinase Inhibitory Activity of Prexasertib
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Kinase Activity Value (nM)

CHK1 Ki 0.9[2][4]

CHK1 IC50 <1[2][4]

CHK2 IC50 8[2][4]

RSK1 IC50 9[2][4]

MELK IC50 38[2][4]

SIK IC50 42[2][4]

BRSK2 IC50 48[2][4]

ARK5 IC50 64[2][4]

Table 2: In Vitro Antiproliferative Activity of Prexasertib (IC50 values)

Cell Line Cancer Type IC50 (nM)

BV-173
B-cell progenitor acute

lymphoblastic leukemia
6.33[2]

REH
B-cell progenitor acute

lymphoblastic leukemia
96.7[2]

Ovarian Cancer Cell Lines
High-Grade Serous Ovarian

Cancer
1-10[5]

JHOS2
High-Grade Serous Ovarian

Cancer
8400[5]

In Vivo Activity
Prexasertib has demonstrated significant single-agent antitumor activity in various preclinical

xenograft models.

Table 3: In Vivo Efficacy of Prexasertib in Xenograft Models
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Model Cancer Type Dosing Schedule Outcome

IMR-32 or KELLY

subcutaneous

xenografts

Neuroblastoma
3 days on (twice

daily), 4 days off
Tumor regression[6]

High-Grade Serous

Ovarian Cancer PDX

models

Ovarian Cancer Not specified

Antitumor activity in

13 olaparib-resistant

models[5][7]

Pediatric cancer CDX

and PDX models

Rhabdomyosarcoma,

Neuroblastoma,

Osteosarcoma, Ewing

sarcoma

Not specified

Robust responses as

monotherapy and in

combination with

chemotherapy[3]

Clinical Data
Prexasertib has been evaluated in several Phase I and II clinical trials for a range of solid and

hematological malignancies.

Pharmacokinetics
Pharmacokinetic studies in pediatric and adult patients have characterized the disposition of

Prexasertib.

Table 4: Pharmacokinetic Parameters of Prexasertib

Population Dose Range Key Findings

Pediatric Patients
80-150 mg/m² IV (Days 1 & 15

of 28-day cycle)

Dose-proportional

pharmacokinetics[8][9]

Japanese Patients with

Advanced Solid Tumors

80 mg/m² and 105 mg/m² IV

(once every 14 days)

Dose-independent and time-

independent

pharmacokinetics[10]

Mice with Orthotopic Group 3

Medulloblastoma
10 mg/kg subcutaneous

Cmax: 1015 µg/L, Terminal

half-life: 4.5 hours, AUC: 1773

µg*hr/L[11]
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Safety and Tolerability
The most common treatment-related adverse events are hematological.

Table 5: Common Grade 3/4 Treatment-Emergent Adverse Events (>10% incidence in pediatric

patients)

Adverse Event Incidence (%)

Neutropenia 100[8][9]

Leukopenia 68[8][9]

Thrombocytopenia 24[8][9]

Lymphopenia 24[8][9]

Anemia 12[8][9]

In a Phase I study in adults, the maximum tolerated doses were established at 40 mg/m² (days

1-3 every 14 days) and 105 mg/m² (once every 14 days).[12] Grade 4 neutropenia was

common but typically transient.[12]

Clinical Efficacy
Prexasertib has shown monotherapy activity in heavily pretreated patient populations. In a

Phase 2 trial for recurrent high-grade serous ovarian cancer (BRCA wild-type), Prexasertib

treatment resulted in tumor shrinkage in 33% of patients, with a median duration of response of

7.5 months.

Experimental Protocols
In Vitro Cell Viability Assay
This protocol describes a general method for assessing the cytotoxic effect of Prexasertib using

a tetrazolium-based (WST-1/MTT/XTT) or luminescence-based (CellTiter-Glo) assay.
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Caption: Workflow for a cell viability assay with Prexasertib.
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Methodology:

Cell Seeding: Plate cells in a 96-well plate at a density that ensures they are in the

logarithmic growth phase at the end of the experiment. Allow cells to adhere overnight.[13]

Drug Preparation: Prepare a stock solution of Prexasertib dimesylate in DMSO. Further

dilute in culture medium to achieve the desired final concentrations.

Treatment: Remove the overnight culture medium and add the medium containing serial

dilutions of Prexasertib. Include a vehicle-only control (e.g., DMSO at the same final

concentration as the highest drug dose).[13]

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).[2]

Detection: Add the chosen viability reagent (e.g., WST-1, MTT, XTT, or CellTiter-Glo) to each

well according to the manufacturer's protocol.[2][5][13][14]

Measurement: Measure the absorbance or luminescence using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control

and determine the IC50 value using non-linear regression analysis.[13]

Western Blotting for Pharmacodynamic Markers (pCHK1
and γH2AX)
This protocol outlines the detection of changes in CHK1 phosphorylation and H2AX

phosphorylation as markers of Prexasertib activity.
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Start

Culture cells to 70-80% confluency

Treat cells with Prexasertib for desired time
(e.g., 24 hours)

Lyse cells in RIPA buffer with
protease/phosphatase inhibitors

Determine protein concentration (e.g., BCA assay)

Separate proteins by SDS-PAGE

Transfer proteins to a PVDF or
nitrocellulose membrane

Block membrane (e.g., 5% BSA in TBST)

Incubate with primary antibody
(e.g., anti-pCHK1, anti-γH2AX)

Wash membrane with TBST

Incubate with HRP-conjugated
secondary antibody

Wash membrane with TBST

Detect signal using ECL substrate

Image and analyze band intensity
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Caption: General workflow for Western blot analysis.
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Methodology:

Cell Treatment and Lysis: Treat cultured cells with Prexasertib for the desired duration. After

treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with

protease and phosphatase inhibitors.[15]

Protein Quantification: Determine the protein concentration of the lysates using a standard

method like the BCA assay.

Electrophoresis and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer

to a PVDF or nitrocellulose membrane.[1]

Immunoblotting:

Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat

dry milk or BSA in TBST).[1]

Incubate the membrane with a primary antibody specific for the target protein (e.g., rabbit

anti-pCHK1 S296, rabbit anti-γH2AX S139) overnight at 4°C.

Wash the membrane three times with TBST.

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour

at room temperature.

Wash the membrane again three times with TBST.

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate

and an imaging system. A loading control (e.g., β-actin) should be used to ensure equal

protein loading.[16]

In Vivo Xenograft Model
This protocol provides a general framework for evaluating the antitumor efficacy of Prexasertib

in a mouse xenograft model.

Methodology:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 13 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC11544771/
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Detection_of_H2AX_by_Western_Blot_Following_Prexasertib_Treatment.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Detection_of_H2AX_by_Western_Blot_Following_Prexasertib_Treatment.pdf
https://www.researchgate.net/publication/305491371_Prexasertib_a_Chk1Chk2_inhibitor_increases_the_effectiveness_of_conventional_therapy_in_B-T-_cell_progenitor_acute_lymphoblastic_leukemia
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2400460?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Animal Model: Use immunocompromised mice (e.g., NSG mice).

Tumor Implantation: Inject cancer cells (e.g., 2–10 x 10^6 luciferized PDX cells)

subcutaneously or intraperitoneally into the mice.[5]

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers or

by bioluminescence imaging.[5]

Treatment: Once tumors reach a specified size (e.g., 200 mm³), randomize the mice into

treatment and vehicle control groups.[6] Administer Prexasertib via a clinically relevant route

and schedule (e.g., subcutaneous injection, twice daily for 3 days, followed by 4 days of

rest).[4][6]

Efficacy Assessment: Measure tumor volume and body weight regularly (e.g., twice weekly).

[12]

Pharmacodynamic Analysis: At the end of the study, or at specified time points, tumors can

be harvested for pharmacodynamic analysis (e.g., western blotting for γH2AX).[5]

Conclusion
Prexasertib dimesylate is a promising therapeutic agent that targets the CHK1-mediated DNA

damage response. Its ability to induce replication catastrophe in cancer cells has been

demonstrated in a wide range of preclinical models, and it has shown clinical activity as a

monotherapy in heavily pretreated patient populations. The detailed protocols and compiled

data in this guide are intended to facilitate further research and development of this and other

CHK1 inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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